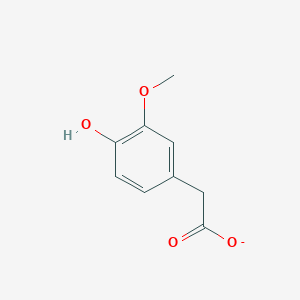
(4-Hydroxy-3-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homovanillate is a hydroxy monocarboxylic acid anion which is obtained by deprotonation of the carboxy group of homovanillic acid. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a homovanillic acid.
Applications De Recherche Scientifique
Analytical Techniques
(4-Hydroxy-3-methoxyphenyl)acetate, also known as homovanillic acid (HVA), has been the focus of various studies exploring its analytical determination in biological samples. Sjöquist, Lindström, and Anggard (1973) developed mass fragmentographic methods for determining HVA in human cerebrospinal fluid (CSF), urine, blood plasma, and mouse brain, highlighting its importance in biological research (Sjöquist, Lindström, & Anggard, 1973). Similarly, Krstulović et al. (1982) employed high-performance liquid chromatography for the quantitative determination of HVA in human lumbar CSF, indicating the compound's relevance in neuroscientific studies (Krstulović et al., 1982).
Chemical Properties and Synthesis
The chemical properties and synthesis of derivatives of (4-Hydroxy-3-methoxyphenyl)acetate have been a subject of study as well. Okabe, Suga, and Kohyama (1995) focused on the crystal structure of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, providing insights into its molecular configuration (Okabe, Suga, & Kohyama, 1995). Ren (2004) explored its synthesis and anti-oxidation activities, further expanding the understanding of its chemical behavior (Ren, 2004).
Biomedical Research
In the biomedical field, (4-Hydroxy-3-methoxyphenyl)acetate has been studied for its potential therapeutic applications. Li et al. (2011) identified phenylallylflavanones in Mexican propolis, which includes derivatives of (4-Hydroxy-3-methoxyphenyl)acetate, showing cytotoxic activity against pancreatic cancer cells (Li et al., 2011). Boscencu et al. (2017) investigated unsymmetrical meso-tetrasubstituted phenyl porphyrins, including a derivative of (4-Hydroxy-3-methoxyphenyl)acetate, for their potential as theranostic agents in cancer photodynamic therapy (Boscencu et al., 2017).
Propriétés
Nom du produit |
(4-Hydroxy-3-methoxyphenyl)acetate |
|---|---|
Formule moléculaire |
C9H9O4- |
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/p-1 |
Clé InChI |
QRMZSPFSDQBLIX-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)CC(=O)[O-])O |
SMILES canonique |
COC1=C(C=CC(=C1)CC(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



](/img/structure/B1238195.png)

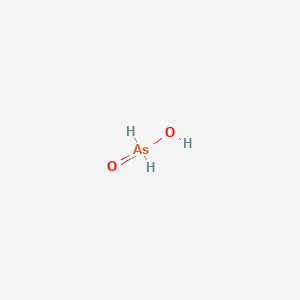

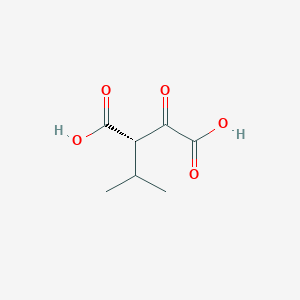
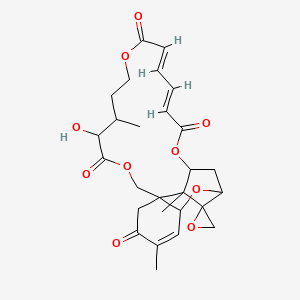

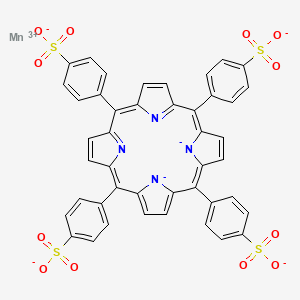

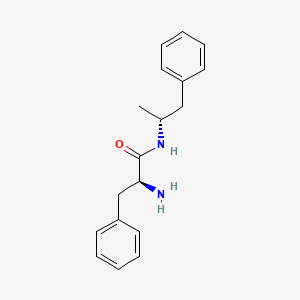
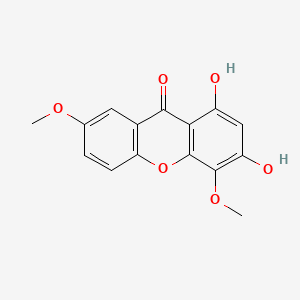

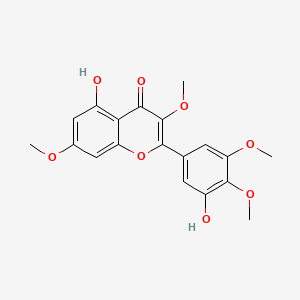
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B1238217.png)